4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
4-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a triazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the reaction of 4-chlorophenylhydrazine with a suitable carboxylic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high yield and purity. The process involves the use of large-scale reactors and precise temperature control to achieve the desired product. The raw materials are carefully selected to minimize impurities and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical compounds.
Biology: In biological research, the compound is utilized to study various biological processes, including enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in understanding cellular mechanisms.
Medicine: The compound has shown potential in medicinal applications, particularly in the development of new drugs. Its triazole ring is known for its antimicrobial properties, making it a candidate for the treatment of infections and other medical conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(4-Methylphenyl)-1H-1,2,3-triazole-5-carboxylic acid
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Uniqueness: 4-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid stands out due to its chlorophenyl group, which imparts unique chemical and biological properties compared to its analogs. This difference in structure can lead to variations in reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2H-triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-3-1-5(2-4-6)7-8(9(14)15)12-13-11-7/h1-4H,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQESNQQQZZQUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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